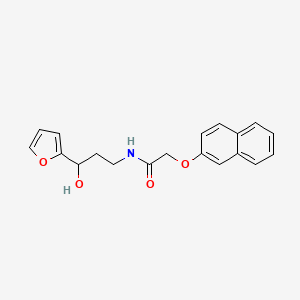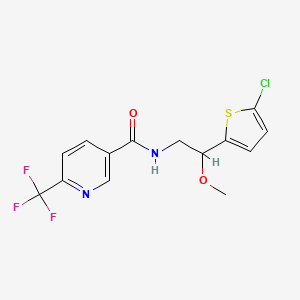
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-6-(trifluoromethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-6-(trifluoromethyl)nicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "CTMN" and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide, also known as N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-6-(trifluoromethyl)nicotinamide:
Anti-inflammatory Agents
This compound has shown potential as an anti-inflammatory agent. Its structure suggests it could inhibit key enzymes involved in the inflammatory process, such as COX-2 and 5-LOX. These enzymes are critical in the synthesis of pro-inflammatory mediators, and their inhibition can reduce inflammation and pain .
Analgesic Applications
Due to its potential COX-2 inhibitory activity, this compound may also serve as an effective analgesic. COX-2 inhibitors are known to provide pain relief by reducing the production of prostaglandins, which are involved in the sensation of pain .
Anticancer Research
The trifluoromethyl group in the compound’s structure is often associated with enhanced biological activity and metabolic stability. This makes the compound a candidate for anticancer research, where it could be tested for its ability to inhibit cancer cell growth and induce apoptosis .
Antimicrobial Agents
The presence of the chlorothiophene moiety suggests potential antimicrobial properties. Compounds containing thiophene rings have been studied for their ability to disrupt microbial cell membranes and inhibit essential enzymes, making them effective against a range of bacterial and fungal pathogens .
Neuroprotective Agents
Research into neuroprotective agents often focuses on compounds that can mitigate oxidative stress and inflammation in neural tissues. The methoxyethyl and trifluoromethyl groups in this compound could contribute to its neuroprotective effects by enhancing its ability to cross the blood-brain barrier and exert antioxidant activity .
Cardiovascular Research
Compounds with anti-inflammatory and antioxidant properties are also of interest in cardiovascular research. This compound could be investigated for its potential to protect against atherosclerosis and other cardiovascular diseases by reducing oxidative stress and inflammation in vascular tissues .
Material Science
In material science, compounds with unique electronic properties are valuable for developing new materials. The combination of the chlorothiophene and trifluoromethyl groups in this compound could make it useful in the synthesis of organic semiconductors or other advanced materials.
Frontiers in Pharmacology Sigma-Aldrich AIP Publishing ResearchGate Journal of Cardiovascular Pharmacology : Journal of Agricultural and Food Chemistry : Advanced Materials
Propriétés
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3N2O2S/c1-22-9(10-3-5-12(15)23-10)7-20-13(21)8-2-4-11(19-6-8)14(16,17)18/h2-6,9H,7H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRNFCGZIIJHAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CN=C(C=C1)C(F)(F)F)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-6-(trifluoromethyl)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydrazinyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole](/img/structure/B2538170.png)
![[(4-Ethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2538171.png)
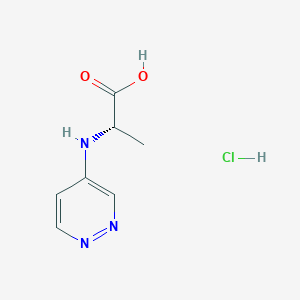

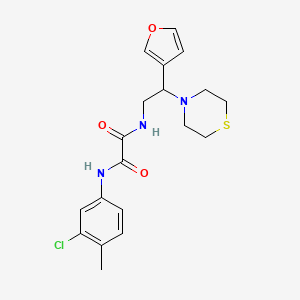
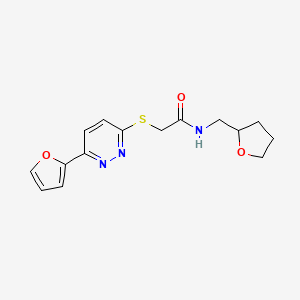
![N-[(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-N-(1-prop-2-enoylpyrrolidin-3-yl)acetamide](/img/structure/B2538179.png)
![1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole](/img/structure/B2538181.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pent-4-enamide](/img/structure/B2538182.png)
![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2538185.png)
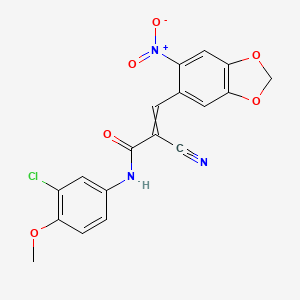

![3-(2-methoxyphenyl)-9-(pyridin-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2538190.png)
